molecular formula C25H38O11 B13863439 Idebenone Glucuronide

Idebenone Glucuronide

Cat. No.: B13863439
M. Wt: 514.6 g/mol
InChI Key: CDCNKPZTVWMIQX-BVDXZDFCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Idebenone Glucuronide involves the glucuronidation of idebenone. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Idebenone Glucuronide primarily undergoes phase II metabolic reactions, including glucuronidation and sulfation . These reactions enhance the compound’s solubility and facilitate its excretion from the body.

Common Reagents and Conditions

Major Products

The major products of these reactions are the glucuronide and sulfate conjugates of idebenone, which are more water-soluble and easily excreted from the body .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H38O11

Molecular Weight

514.6 g/mol

IUPAC Name

(2S,3S,6R)-6-[10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H38O11/c1-14-15(17(27)22(34-3)21(33-2)16(14)26)12-10-8-6-4-5-7-9-11-13-35-25-20(30)18(28)19(29)23(36-25)24(31)32/h18-20,23,25,28-30H,4-13H2,1-3H3,(H,31,32)/t18?,19-,20?,23-,25+/m0/s1

InChI Key

CDCNKPZTVWMIQX-BVDXZDFCSA-N

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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